6-Azabicyclo[3.2.0]heptan-7-one basic properties
6-Azabicyclo[3.2.0]heptan-7-one basic properties
An In-depth Technical Guide on the Basic Properties of 6-Azabicyclo[3.2.0]heptan-7-one
Introduction
6-Azabicyclo[3.2.0]heptan-7-one is a bicyclic lactam, a class of organic compounds characterized by a four-membered azetidinone ring fused to another ring. This structural motif is of significant interest in medicinal chemistry as it forms the core of many important antibiotics, including penicillins and carbapenems. The strained β-lactam ring imparts significant chemical reactivity, making it a valuable synthetic intermediate. Its rigid bicyclic framework provides conformational constraint, a desirable property in drug design for optimizing binding to biological targets. This document provides a comprehensive overview of the fundamental chemical and physical properties of 6-Azabicyclo[3.2.0]heptan-7-one, details experimental protocols for their determination, and outlines its role as a versatile building block in the synthesis of pharmacologically active agents.[1]
Chemical and Physical Properties
The fundamental properties of 6-Azabicyclo[3.2.0]heptan-7-one are summarized below. It is important to note that there are discrepancies in the reported melting point and physical state, which may be attributable to differences in purity or isomeric form.
Table 1: General and Physicochemical Properties of 6-Azabicyclo[3.2.0]heptan-7-one
| Property | Value | Source(s) |
| IUPAC Name | 6-azabicyclo[3.2.0]heptan-7-one | [2][3] |
| CAS Number | 22031-52-3 | [4] |
| Molecular Formula | C₆H₉NO | [2][3] |
| Molecular Weight | 111.14 g/mol | [2][4] |
| Physical Form | White crystalline powder / Liquid | |
| Melting Point | 45-50 °C or 140-145 °C | [5] |
| Boiling Point | 289.8 °C at 760 mmHg | [5] |
| Density | 1.137 g/cm³ | [5] |
| InChIKey | AXDBIGNYXNSBHV-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1CC2C(C1)NC2=O | [2][5] |
Table 2: Solubility Profile
| Solvent | Solubility | Source(s) |
| Water | Insoluble (predicted) | [6][7] |
| 5% HCl (aq) | Soluble | [6][8] |
| Dimethylformamide | Moderately Soluble | |
| Concentrated H₂SO₄ | Soluble | [7] |
Synthetic and Biological Significance
6-Azabicyclo[3.2.0]heptan-7-one serves as a crucial starting material in the synthesis of more complex molecules with significant biological activity. Its conformationally restricted scaffold is a valuable feature for designing ligands that bind to specific receptors. Derivatives of this core structure have been investigated for a range of therapeutic applications, including as antiviral agents against HIV, as well as for their neuroprotective, anti-inflammatory, and morphine-like analgesic properties.[1][9]
Experimental Protocols
Detailed experimental procedures for the characterization of 6-Azabicyclo[3.2.0]heptan-7-one are not always published for the compound itself. The following sections describe generalized, standard methodologies applicable to this class of molecules.
Protocol 1: Determination of Solubility
This protocol outlines a qualitative method for determining the solubility of an organic compound in water and acidic/basic aqueous solutions, which is indicative of its acid-base properties.
Materials:
-
6-Azabicyclo[3.2.0]heptan-7-one
-
Deionized water
-
5% (w/v) Hydrochloric acid (HCl)
-
5% (w/v) Sodium hydroxide (NaOH)
-
5% (w/v) Sodium bicarbonate (NaHCO₃)
-
Test tubes and vortex mixer
Procedure:
-
Water Solubility: Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water. Vortex the mixture vigorously for 1-2 minutes. Observe if the solid dissolves completely. If it is water-soluble, test the solution with litmus or pH paper.[6][8]
-
Acid Solubility (Test for Basic Groups): If the compound is insoluble in water, add ~25 mg to a new test tube containing 0.75 mL of 5% HCl. Vortex and observe. Solubility in dilute acid indicates the presence of a basic functional group, such as an amine.[6][7]
-
Base Solubility (Test for Acidic Groups): If the compound is insoluble in water, add ~25 mg to a new test tube containing 0.75 mL of 5% NaOH. Vortex and observe. If it dissolves, proceed to the bicarbonate test.[6][7]
-
Bicarbonate Solubility (Test for Strong vs. Weak Acids): If the compound is soluble in 5% NaOH, add ~25 mg to a test tube with 0.75 mL of 5% NaHCO₃. Vortex and observe. Solubility in bicarbonate indicates a relatively strong acid (e.g., a carboxylic acid), while insolubility suggests a weak acid (e.g., a phenol).[7]
For 6-Azabicyclo[3.2.0]heptan-7-one, it is expected to be insoluble in water but soluble in 5% HCl, classifying it as an organic base.[6][8]
Protocol 2: Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of the conjugate acid of the basic nitrogen can be determined by potentiometric titration. This involves monitoring the pH of a solution of the compound as a titrant is added.
Materials:
-
6-Azabicyclo[3.2.0]heptan-7-one
-
Co-solvent (e.g., 20% ethanol-water mixture) to ensure solubility[10]
-
Standardized hydrochloric acid solution (e.g., 0.1 M)
-
Calibrated pH meter with a combination electrode
-
Stir plate and magnetic stir bar
-
Microburette
Procedure:
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of the co-solvent in a titration vessel.
-
Electrode Calibration: Calibrate the pH electrode using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).[10]
-
Titration: Immerse the pH electrode in the sample solution and begin stirring. Add the standardized HCl titrant in small, precise increments using the microburette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the curve (or the peak of the first derivative plot). The pKa is equal to the pH at the half-equivalence point.[11]
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of 6-Azabicyclo[3.2.0]heptan-7-one.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are primary techniques for confirming the bicyclic structure. Theoretical and experimental studies on the closely related cis-azabicyclo[3.2.0]heptan-7-one have been performed to assign chemical shifts accurately.[12] The proton NMR would show characteristic signals for the methine protons at the ring junction and the various methylene protons of the cyclopentane ring, while the ¹³C NMR would show a distinct peak for the carbonyl carbon of the lactam.[2][12][13]
-
Mass Spectrometry (MS): GC-MS analysis provides the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be expected at m/z = 111, confirming the molecular formula C₆H₉NO.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the lactam carbonyl (C=O) stretching vibration. Due to the ring strain of the four-membered β-lactam, this peak typically appears at a higher frequency (around 1730-1770 cm⁻¹) compared to acyclic amides. A broad absorption for the N-H stretch would also be expected around 3200 cm⁻¹.[13]
References
- 1. Buy (1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one [smolecule.com]
- 2. 6-Azabicyclo(3.2.0)heptan-7-one | C6H9NO | CID 549320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-AZABICYCLO[3.2.0]HEPTAN-7-ONE | CAS 22031-52-3 [matrix-fine-chemicals.com]
- 4. 6-Azabicyclo[3.2.0]heptan-7-one | 22031-52-3 | Benchchem [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scribd.com [scribd.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. 5-Aryl-3-azabicyclo[3.2.0]heptan-6-one ketals, compounds with morphine-like analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Acid Dissociation Constants (pKa) of Bicyclic Thiohydantoin-Pyrrolidine Compounds in 20% Ethanol-Water Hydroorganic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arkat-usa.org [arkat-usa.org]
- 13. 6-AZABICYCLO[3.2.0]HEPTAN-7-ONE(22031-52-3) 1H NMR spectrum [chemicalbook.com]
